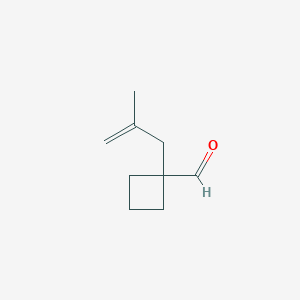

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde

Description

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a carbaldehyde group and a 2-methylprop-2-en-1-yl (isoprenyl) substituent at the 1-position of the cyclobutane ring. Its molecular formula is C₉H₁₄O, with a calculated molecular weight of 138.21 g/mol. The compound’s structure combines a strained four-membered cyclobutane ring with an allylic methyl group and an aldehyde functionality, which may influence its reactivity and physical properties.

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-(2-methylprop-2-enyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O/c1-8(2)6-9(7-10)4-3-5-9/h7H,1,3-6H2,2H3 |

InChI Key |

QPEQQWPMFNJKIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1(CCC1)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclobutane with 2-methylprop-2-en-1-yl bromide in the presence of a strong base, such as sodium hydride, to form the substituted cyclobutane. The resulting compound is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted cyclobutane derivatives .

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s cyclobutane ring can undergo ring-opening reactions, which may further influence its biological activity .

Comparison with Similar Compounds

Structural Analogs and Data Table

The following table compares 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde with structurally related carbaldehyde derivatives, emphasizing molecular features and substituent effects:

Key Comparative Analysis

Ring Size and Conformational Effects

- Cyclobutane vs. Cyclohexane : The target compound’s cyclobutane ring introduces strain and rigidity compared to the cyclohexane analog (166.26 g/mol, C₁₁H₁₈O) . Strain energy in cyclobutane may enhance reactivity in ring-opening or substitution reactions.

Substituent Effects

- Electron-Withdrawing Groups : The difluoromethyl substituent in C₆H₈F₂O increases polarity and may stabilize the aldehyde group via inductive effects.

- Hydrophilic vs. Hydrophobic Groups : The hydroxypropyl substituent in C₉H₁₆O₂ enhances hydrophilicity, whereas the isoprenyl group in the target compound contributes to hydrophobicity.

- Heterocyclic Substituents : The oxolan-2-yl group in C₉H₁₄O₂ introduces an ether oxygen, improving solubility in polar solvents.

Biological Activity

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde is a compound with significant potential in various biological applications due to its unique structural features. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be expressed as . The compound features a cyclobutane ring and an aldehyde functional group, which are critical for its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with cyclobutane structures exhibit notable antimicrobial activity. The presence of the aldehyde group allows for potential interactions with microbial enzymes, leading to inhibition of growth. For instance, a study on similar cyclobutane derivatives highlighted their effectiveness against various bacterial strains, suggesting that 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde could possess similar properties .

Antitumor Activity

Cyclobutane derivatives have been investigated for their antitumor properties. Research indicates that the structural characteristics of these compounds can enhance their ability to inhibit tumor cell proliferation. In vitro studies have shown that compounds with similar functionalities can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The mechanism of action for 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde is believed to involve:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.

- Enzyme Inhibition : By interacting with specific enzymes, the compound may inhibit pathways critical for microbial survival or tumor growth .

Study 1: Antimicrobial Efficacy

A comparative study evaluated various cyclobutane derivatives, including 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound's unique structure enhances its binding affinity to bacterial cell membranes, leading to increased permeability and cell death.

Study 2: Antitumor Activity in Cell Lines

In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF7), treatment with 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis demonstrated an increase in early and late apoptotic cells, supporting the hypothesis that the compound induces apoptosis through mitochondrial pathways.

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.